molecular formula C10H20N2O4 B12574690 N,N'-(Butane-1,4-diyl)bis(2-hydroxypropanamide) CAS No. 207454-53-3

N,N'-(Butane-1,4-diyl)bis(2-hydroxypropanamide)

Katalognummer: B12574690
CAS-Nummer: 207454-53-3
Molekulargewicht: 232.28 g/mol
InChI-Schlüssel: YMTFCJBSNZZNDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-(Butane-1,4-diyl)bis(2-hydroxypropanamide) is a chemical compound characterized by the presence of two hydroxypropanamide groups connected by a butane-1,4-diyl linker

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Butane-1,4-diyl)bis(2-hydroxypropanamide) typically involves the reaction of butane-1,4-diamine with 2-hydroxypropanoic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of N,N’-(Butane-1,4-diyl)bis(2-hydroxypropanamide) may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-(Butane-1,4-diyl)bis(2-hydroxypropanamide) can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

N,N’-(Butane-1,4-diyl)bis(2-hydroxypropanamide) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of N,N’-(Butane-1,4-diyl)bis(2-hydroxypropanamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N’-(Hexane-1,6-diyl)bis(2-hydroxypropanamide): Similar structure but with a hexane linker instead of butane.

    N,N’-(Butane-1,4-diyl)bis(bromoacetamide): Contains bromoacetamide groups instead of hydroxypropanamide.

Uniqueness

N,N’-(Butane-1,4-diyl)bis(2-hydroxypropanamide) is unique due to its specific combination of hydroxy and amide groups connected by a butane linker. This structure imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Eigenschaften

CAS-Nummer

207454-53-3

Molekularformel

C10H20N2O4

Molekulargewicht

232.28 g/mol

IUPAC-Name

2-hydroxy-N-[4-(2-hydroxypropanoylamino)butyl]propanamide

InChI

InChI=1S/C10H20N2O4/c1-7(13)9(15)11-5-3-4-6-12-10(16)8(2)14/h7-8,13-14H,3-6H2,1-2H3,(H,11,15)(H,12,16)

InChI-Schlüssel

YMTFCJBSNZZNDA-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)NCCCCNC(=O)C(C)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.